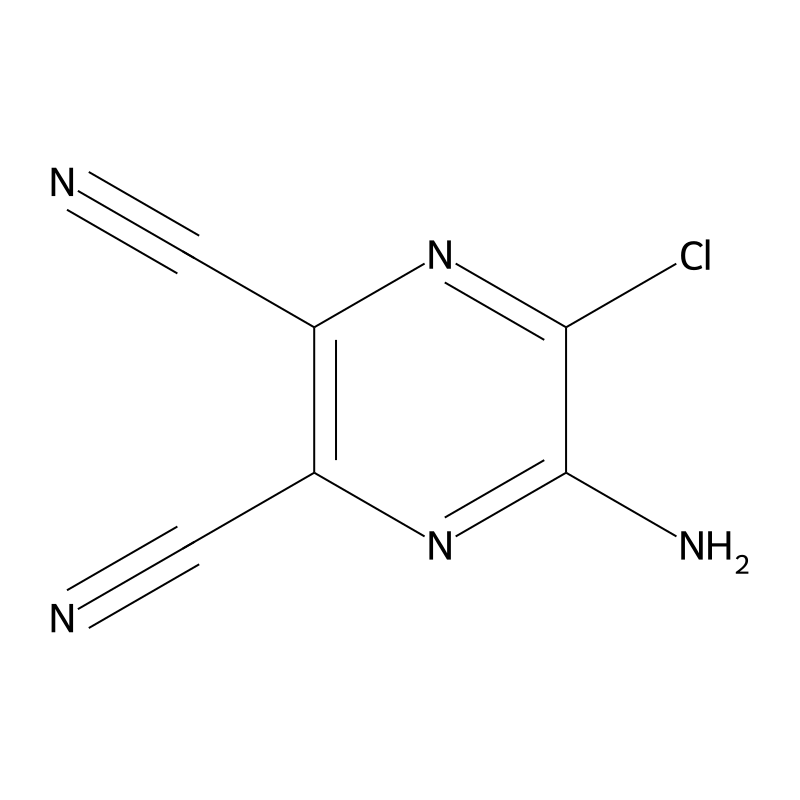

5-Amino-6-chloro-2,3-dicyanopyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Amino-6-chloro-2,3-dicyanopyrazine is a heterocyclic compound with potential applications in various scientific fields. Research efforts have been directed towards the development of efficient synthetic routes for this molecule. Studies have reported the synthesis of 5-amino-6-chloro-2,3-dicyanopyrazine through different methods, including condensation reactions and cyclization reactions. [, ] Characterization of the synthesized product is typically performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 5-amino-6-chloro-2,3-dicyanopyrazine may hold potential for various applications in scientific research, including:

- Organic materials science: Studies have explored the potential of 5-amino-6-chloro-2,3-dicyanopyrazine as a building block for the development of novel organic materials with interesting properties. Research has investigated its application in the synthesis of conductive polymers and luminescent materials. [, ]

- Medicinal chemistry: Some studies have investigated the potential biological activities of 5-amino-6-chloro-2,3-dicyanopyrazine. However, the information available on its specific medicinal properties is limited, and further research is needed to explore its potential therapeutic applications. []

5-Amino-6-chloro-2,3-dicyanopyrazine is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 179.57 g/mol . This compound features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of amino and chloro functional groups contributes to its reactivity and biological activity.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of various substituted derivatives. For example, when reacted with allylamine, it yields 2-allylamino-3-chloro-5,6-dicyanopyrazine .

- Cyclization Reactions: In the presence of suitable reagents, this compound can undergo cyclization to form more complex structures .

5-Amino-6-chloro-2,3-dicyanopyrazine exhibits notable biological properties. It has been identified as an antibacterial agent effective against Staphylococcus aureus, indicating its potential for use in medicinal chemistry . Its activity may stem from its ability to interfere with bacterial cellular processes.

The synthesis of 5-amino-6-chloro-2,3-dicyanopyrazine typically involves the following steps:

- Starting Material: The synthesis often begins with 2,3-dichloro-5,6-dicyanopyrazine.

- Amine Reaction: The compound is reacted with an appropriate amine in a polar solvent such as tetrahydrofuran or dimethylformamide at controlled temperatures to facilitate substitution reactions .

- Purification: The resulting product is purified through recrystallization techniques to obtain the desired compound in high purity.

5-Amino-6-chloro-2,3-dicyanopyrazine has several applications:

- Pharmaceuticals: Due to its antibacterial properties, it may be explored for development into new antimicrobial agents.

- Chemical Research: It serves as a building block for synthesizing other complex organic compounds and pharmaceuticals.

Several compounds share structural similarities with 5-amino-6-chloro-2,3-dicyanopyrazine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Dichloro-5,6-dicyanopyrazine | Chlorine and cyano groups on the pyrazine ring | Precursor for various derivatives |

| 4-Amino-6-chloropyrimidine | Pyrimidine ring with amino and chloro groups | Different heterocyclic structure |

| 5-Amino-2-chlorobenzothiazole | Benzothiazole structure with amino and chloro | Exhibits different biological activities |

These compounds differ in their biological activities and chemical reactivity due to variations in their functional groups and ring structures. The unique combination of amino and chloro groups in 5-amino-6-chloro-2,3-dicyanopyrazine contributes to its specific antibacterial properties and potential applications in medicinal chemistry.

Diaminomaleonitrile-Based Approaches

Diaminomaleonitrile (DAMN) serves as a fundamental building block for the synthesis of 5-amino-6-chloro-2,3-dicyanopyrazine through various condensation pathways [1] [2]. The most widely employed approach involves the condensation of diaminomaleonitrile with α-dicarbonyl compounds or α-keto carboxylic acids under acidic conditions. This methodology exploits the nucleophilic properties of DAMN's amino groups, which readily react with electrophilic carbonyl centers to form the pyrazine ring system [1].

The classical synthesis begins with the reaction of diaminomaleonitrile and substituted α-keto carboxylic acids, yielding 5-hydroxyryrazines in yields ranging from 21 to 98 percent [3]. The subsequent chlorination step employs phosphoryl chloride to convert the hydroxyl group to chlorine, producing the corresponding 5-chloropyrazines with comparable yields. This two-step sequence provides a reliable route to the target compound, though the overall yield is dependent on the specific substitution pattern and reaction conditions employed [3].

Alternative diaminomaleonitrile-based approaches utilize direct condensation with specific dicarbonyl precursors. Research demonstrates that the reaction between diaminomaleonitrile and appropriately substituted glyoxal derivatives can directly furnish dicyanopyrazine frameworks [2]. The reaction proceeds through initial imine formation followed by cyclization and subsequent oxidative aromatization to generate the target heterocyclic system [4].

Synthesis from 6-Chloro-2,3-dicyanopyrazine

The synthesis of 5-amino-6-chloro-2,3-dicyanopyrazine can be accomplished through nucleophilic substitution reactions starting from 6-chloro-2,3-dicyanopyrazine precursors [5]. This approach leverages the electrophilic nature of the chlorinated pyrazine ring, which undergoes facile nucleophilic attack by amino nucleophiles.

Experimental procedures demonstrate that 5-amino-6-chloro-2,3-dicyanopyrazine can be synthesized by treating the dichloro precursor with pyridine under elevated temperature conditions [5]. The reaction typically employs dry dioxane as solvent with pyridine serving dual roles as both nucleophile and base. Reaction temperatures of approximately 60-80°C for extended periods (several days) are required to achieve complete conversion [5].

The mechanism involves nucleophilic aromatic substitution where the pyridine nitrogen attacks the electron-deficient pyrazine carbon, followed by chloride elimination. The amino functionality is subsequently introduced through reduction or direct amination procedures, depending on the specific synthetic strategy employed [6]. Yields for this approach typically range from 45 to 92 percent, with higher yields achieved when optimal solvent and temperature conditions are maintained [5].

Reaction Conditions Optimization

Temperature and Solvent Effects

Temperature optimization plays a critical role in determining both reaction rate and product selectivity for dicyanopyrazine synthesis. Research indicates that reaction temperatures significantly impact the overall yield and purity of the final product [7]. For diaminomaleonitrile-based condensations, moderate temperatures of 25-60°C generally provide optimal results for initial condensation reactions, while higher temperatures (90-120°C) are often required for cyclization and aromatization steps [3].

Solvent selection profoundly influences reaction outcomes, with different solvent systems favoring specific mechanistic pathways. Methanol represents the traditional solvent of choice for diaminomaleonitrile condensations, providing good solubility for both reactants and products while facilitating proton transfer processes [2]. However, alternative solvents such as acetone and tetrahydrofuran have demonstrated superior performance in specific transformations, particularly nucleophilic substitution reactions [3].

Temperature-dependent studies reveal that elevated temperatures (300-450°C) are essential for industrial-scale pyrazine synthesis, though these conditions require careful control to prevent product decomposition [7]. Below 300°C, incomplete dehydrogenation products such as piperazine derivatives predominate, while temperatures exceeding 450°C lead to thermal degradation and reduced yields [7].

Catalyst Selection and Impact

Catalyst selection significantly influences both reaction efficiency and product selectivity in dicyanopyrazine synthesis. Traditional acid catalysts, particularly strong mineral acids, facilitate the initial condensation between diaminomaleonitrile and carbonyl compounds [1]. However, the choice of specific acid can dramatically affect reaction outcomes, with different acids promoting distinct mechanistic pathways [4].

Phosphoryl chloride serves a dual function as both chlorinating agent and catalyst in the conversion of hydroxy-substituted pyrazines to their chloro analogs [3]. The reaction typically proceeds at 90°C in the presence of pyridine as a base, with reaction times of 2-3 hours providing optimal conversion efficiency. The catalytic activity of phosphoryl chloride stems from its ability to activate the hydroxyl group toward nucleophilic displacement while simultaneously providing the chloride source [3].

Novel catalyst systems have emerged based on transition metal complexes. Iron(III) chloride demonstrates effective catalytic activity in oxidative transformations, facilitating the conversion of intermediate dihydropyrazine species to their fully aromatic analogs [7]. Additionally, cadmium-based promoter systems enable unique carbanion condensation reactions, providing access to dicyanopyrazine derivatives under mild conditions [8].

Yield Enhancement Strategies

Systematic yield optimization requires careful consideration of multiple reaction parameters including stoichiometry, reaction time, and purification protocols. Research demonstrates that employing slight excess of the amino nucleophile (1.2-1.5 equivalents) enhances conversion efficiency while minimizing side product formation [3]. Extended reaction times, typically 2-24 hours depending on the specific transformation, ensure complete conversion of starting materials [5].

The implementation of Design of Experiments (DoE) methodologies enables systematic optimization of multiple variables simultaneously [9]. This approach identifies optimal combinations of temperature, solvent composition, catalyst loading, and reaction time that maximize product yield while maintaining acceptable purity levels. Statistical analysis of experimental results reveals that interaction effects between variables often prove more significant than individual parameter optimization [9].

Advanced purification strategies contribute significantly to overall yield improvements. The employment of crystallization from carefully selected solvent systems enhances both product recovery and purity [10]. Sequential recrystallization procedures using different solvent combinations can achieve purities exceeding 98 percent while maintaining acceptable recovery rates [11].

Purification and Characterization Protocols

Crystallization Techniques

Crystallization represents the primary purification method for 5-amino-6-chloro-2,3-dicyanopyrazine, with solvent selection proving critical for achieving high purity and yield [10]. Recrystallization from benzene provides excellent results, typically yielding crystalline products with 45 percent recovery and high purity [5]. The procedure involves dissolving the crude product in hot benzene followed by controlled cooling to promote crystal formation.

Alternative crystallization solvents include ethanol and methanol, each offering distinct advantages depending on the specific impurity profile of the crude material [11]. Ethanol recrystallization proves particularly effective for removing polar impurities, while methanol systems excel at eliminating nonpolar contaminants. The choice of crystallization solvent should be based on solubility studies and impurity analysis of the crude product [10].

Temperature control during crystallization significantly impacts crystal quality and size distribution. Slow cooling rates (1-2°C per hour) generally produce larger, more uniform crystals with improved filtration characteristics. Rapid cooling can lead to small crystal formation and potential occlusion of impurities within the crystal lattice [10]. Seeding with pure product crystals can enhance nucleation control and improve overall crystallization efficiency.

Chromatographic Separation Methods

Column chromatography provides an effective means for separating 5-amino-6-chloro-2,3-dicyanopyrazine from closely related impurities and isomers [5]. Silica gel stationary phase with ethanol-dichloromethane mobile phase systems (typically 1:50 ratio) enables effective separation of the target compound from synthetic byproducts. The elution pattern is monitored using thin-layer chromatography with appropriate visualization techniques [5].

High-performance liquid chromatography (HPLC) offers superior resolution for analytical and preparative applications [12]. Reverse-phase C18 columns with acetonitrile-water gradient elution provide excellent separation efficiency for dicyanopyrazine derivatives. The method enables quantitative analysis with detection limits in the microgram range, suitable for both purity assessment and trace impurity identification [12].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents the state-of-the-art analytical technique for dicyanopyrazine analysis [12]. This methodology combines superior chromatographic resolution with highly sensitive and specific mass spectrometric detection. The technique enables simultaneous quantification of multiple pyrazine derivatives with exceptional precision and accuracy [12].

Purity Assessment Procedures

Gas chromatography (GC) serves as the primary analytical method for purity determination of 5-amino-6-chloro-2,3-dicyanopyrazine [11]. Commercial specifications typically require purity levels of 98.0 percent or higher as determined by GC analysis. The method employs thermal conductivity or flame ionization detection with appropriate internal standards to ensure quantitative accuracy [11].

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural confirmation and purity assessment [5]. Proton NMR enables identification and quantification of organic impurities, while carbon-13 NMR confirms the integrity of the pyrazine ring system. Two-dimensional NMR techniques such as COSY and HSQC provide definitive structural assignment and can detect trace-level impurities [5].

Mass spectrometry confirms molecular weight and provides fragmentation patterns characteristic of the target compound [5]. Electron impact ionization typically produces a molecular ion peak at m/z 179, with characteristic fragment ions corresponding to loss of chlorine and cyano groups. High-resolution mass spectrometry enables precise molecular formula determination and can distinguish between structural isomers [5].

Scale-Up Considerations for Laboratory and Industrial Synthesis

Laboratory-scale synthesis of 5-amino-6-chloro-2,3-dicyanopyrazine typically operates in the milligram to gram range, focusing primarily on reaction optimization and product characterization [9]. At this scale, precise control of reaction conditions enables systematic investigation of synthetic parameters and yield optimization. Design of experiments approaches prove particularly valuable for identifying optimal conditions while minimizing material consumption [9].

Safety evaluation becomes paramount when transitioning from laboratory to larger scales [9]. Thermal hazard assessment through differential scanning calorimetry and adiabatic calorimetry studies identifies potential safety risks associated with scaled reactions. The exothermic nature of many condensation reactions requires careful thermal management to prevent runaway reactions and ensure operator safety [13].

Pilot-scale operations (10-100 gram range) introduce significant heat and mass transfer considerations [13]. Larger reaction vessels alter surface area to volume ratios, potentially affecting heat removal efficiency and temperature uniformity. Enhanced cooling and heating systems become necessary to maintain precise temperature control throughout the reaction mass [9]. Agitation design requires optimization to ensure adequate mixing without introducing excessive shear that might affect product quality [13].

Industrial-scale production (kilogram quantities and above) demands consideration of process economics and regulatory compliance [9]. Raw material costs, energy consumption, and waste generation significantly impact overall process viability. Process intensification methods, including continuous flow reactors and microreactor technology, offer potential advantages for large-scale dicyanopyrazine synthesis [14].

Quality control systems must ensure consistent product quality across all production scales [9]. Process analytical technology (PAT) enables real-time monitoring of critical quality parameters, facilitating immediate process adjustments when deviations occur. Statistical process control methodologies help identify trends and potential quality issues before they impact product specifications [9].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic;Irritant